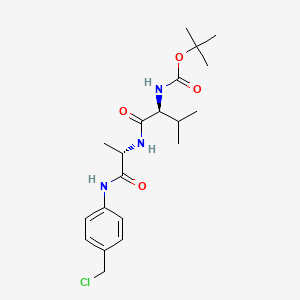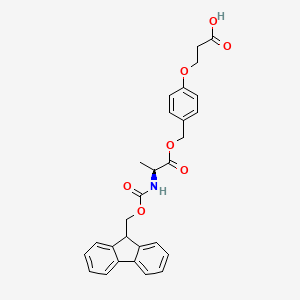
Boc-Val-Ala-PAB-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Val-Ala-PAB-Cl” is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma, making this a potent strategy in ADC linker design . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The synthesis of “this compound” involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .
Molecular Structure Analysis
The molecular structure of “this compound” is C20H30ClN3O4 . It is a key component in the function of ADCs .
Chemical Reactions Analysis
“this compound” is effectively cleaved by lysosomal proteolytic enzymes . The Boc group can be deprotected under mild acidic conditions to form the free amine . The Val-Ala will specifically be cleaved by Cathepsin B .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C20H30ClN3O4 . More detailed physical and chemical properties may be found in specialized databases .
Mécanisme D'action
Target of Action
Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .
Mode of Action
The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .
Pharmacokinetics
The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .
Result of Action
The cleavage of this compound by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .
Action Environment
The action of this compound is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-Val-Ala-PAB-Cl in scientific research is that it is a stable, synthetic peptide that can be used in a variety of experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of concentrations. However, there are also some limitations to using this compound in scientific research. For example, it is not known exactly how the peptide works, which can make it difficult to interpret the results of experiments. Additionally, it is not known how the peptide interacts with other molecules, which can make it difficult to predict the effects of the peptide in certain situations.
Orientations Futures
There are a number of potential future directions for the use of Boc-Val-Ala-PAB-Cl in scientific research. One potential direction is to further investigate the mechanism of action of the peptide, in order to better understand how it works and how it interacts with other molecules. Additionally, further research could be done to explore the potential of this compound as a drug delivery system, as well as to further investigate its potential applications in the development of new drugs and therapeutics. Additionally, further research could be done to explore the potential of this compound as a tool for studying the binding of small molecules to proteins, as well as for studying the activity of enzymes. Finally, further research could be done to explore the potential of this compound as a model peptide for studying the structure and properties of peptides.
Méthodes De Synthèse
Boc-Val-Ala-PAB-Cl is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the use of a polystyrene resin to which the peptide is attached. The peptide is then synthesized by the addition of amino acids one by one in a stepwise fashion. The amino acids are added to the resin in the presence of a base, such as a tertiary amine, and a coupling reagent, such as dicyclohexylcarbodiimide. After each step, the peptide is cleaved from the resin, allowing for the synthesis of the peptide in its desired form.
Applications De Recherche Scientifique
Boc-Val-Ala-PAB-Cl has been used in a variety of scientific research studies. It has been used as a model peptide to study the structure and properties of peptides, as well as to study the mechanism of action of peptides. It has also been used as a tool to study the binding of small molecules to proteins, as well as to study the activity of enzymes. Additionally, this compound has been used in the development of new drugs and therapeutics, as it has been found to have potential for use as a drug delivery system.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCPGVIPPEVCQ-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

